molecular formula C7H10N2O B015369 1-Methyl-1,4-dihydronicotinamide CAS No. 17750-23-1

1-Methyl-1,4-dihydronicotinamide

Cat. No. B015369
CAS RN: 17750-23-1
M. Wt: 138.17 g/mol
InChI Key: HOERLBZJYLYWEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1-Methyl-1,4-dihydronicotinamide involves specific chemical pathways that ensure the introduction of the methyl group at the correct position in the dihydronicotinamide structure. While detailed synthetic routes are proprietary to specific research studies, general approaches often involve the reduction of nicotinamide derivatives or the direct functionalization of the pyridine ring to introduce the methyl group and the dihydronicotinamide moiety.

Molecular Structure Analysis

The molecular structure of 1-Methyl-1,4-dihydronicotinamide has been elucidated through various analytical techniques, including crystallography and spectroscopy. Ammon and Jensen (1967) determined the crystal structure of a dimeric acid product of 1-Methyl-1,4-dihydronicotinamide, revealing insights into the compound's geometric configuration and intermolecular interactions (Ammon & Jensen, 1967).

Chemical Reactions and Properties

1-Methyl-1,4-dihydronicotinamide participates in various chemical reactions, including redox processes and interactions with other organic molecules. It acts as a model compound for studying coenzyme behavior, mimicking the electron transfer properties of NADH in biological systems. Research by Minato et al. (1977) explored reversible hydride transfer reactions involving 1-Methyl-1,4-dihydronicotinamide, shedding light on its reactivity and potential applications in catalytic processes (Minato, Ito, & Kobayashi, 1977).

Physical Properties Analysis

The physical properties of 1-Methyl-1,4-dihydronicotinamide, such as solubility, melting point, and crystallinity, are crucial for understanding its behavior in various solvents and conditions. These characteristics are essential for its application in chemical synthesis and catalysis. However, specific details on the physical properties of this compound are typically derived from experimental studies focused on its synthesis and application.

Chemical Properties Analysis

The chemical properties of 1-Methyl-1,4-dihydronicotinamide, including its reactivity, stability, and redox potential, are central to its use in chemical research. Its ability to undergo electron transfer reactions makes it a valuable model for studying the mechanisms of enzymatic reactions and the development of biomimetic systems. Studies such as those by Nesterenko et al. (1988) have examined the electronic structures and reactivities of derivatives of 1,4-dihydropyridines, including 1-Methyl-1,4-dihydronicotinamide, to understand their physicochemical properties and potential applications (Nesterenko, Buryak, Polumbrik, & Yasnikov, 1988).

Scientific Research Applications

  • Asymmetric Reduction : A study demonstrated that 1,4-dihydronicotinamide derivatives bound to proteins can produce chiral alcohols by reducing β,β-trifluoroacetophenone derivatives (Ohno, Ushida, & Oka, 1983).

  • Transition-metal Salts Reduction : N-propyl-1,4-dihydronicotinamide effectively reduces transition-metal salts in organic solvents, useful for preparing low valent catalysts in situ (Okamoto, Ohno, & Oka, 1979).

  • Steric and Electronic Effects : The 2,6-dimethyl derivative of N-Benzyl-1,4-dihydronicotinamide showed enhanced reaction rates with activated carbonyl compounds, indicating the influence of steric and electronic effects (Takeda, Ohta, & Hirobe, 1987).

  • Enhanced Reactivity : Methyl substituted 1,4-dihydronicotinamides with methyl close to the pyridine nitrogen are more reactive towards reduction of 1,1′,1′′-trifluoro-acetophenone than analogues without methyl or with methyl on the 5-position (Bossaerts, Dommisse, & Alderweireldt, 1984).

  • Conformational Investigation : Dihydronicotinamides exhibit a transoid conformation in solution, with N,N-dimethyl substitution inverting the carboxamide orientation into the cisoid form (Fischer, Fleckenstein, & Hönes, 1988).

  • Electronic Structures and Reactivities : The electronic structures and reactivities of 1,4-dihydropyridine derivatives have been studied, shedding light on electron and hydrogen-atom transfer in chemical reactions (Nesterenko, Buryak, Polumbrik, & Yasnikov, 1987).

  • Crystal Structure Analysis : The crystal structure of the dimeric acid product of 1-methyl-1,4-dihydronicotinamide shows a tetrahedral structure with a specific angle, contributing to understanding molecular structures (Ammon & Jensen, 1967).

Safety And Hazards

1-Methyl-1,4-dihydronicotinamide is not for human or veterinary use . For more detailed safety and hazard information, please refer to the safety data sheet .

Future Directions

1-Methyl-1,4-dihydronicotinamide and its derivatives have potential for development of new cardiovascular drugs .

properties

IUPAC Name

1-methyl-4H-pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-9-4-2-3-6(5-9)7(8)10/h2,4-5H,3H2,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOERLBZJYLYWEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CCC(=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00170318
Record name N-Methyl-1,4-dihydronicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00170318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1,4-dihydronicotinamide

CAS RN

17750-23-1
Record name N-Methyl-1,4-dihydronicotinamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017750231
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl-1,4-dihydronicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00170318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-1,4-dihydronicotinamide
Reactant of Route 2
1-Methyl-1,4-dihydronicotinamide
Reactant of Route 3
1-Methyl-1,4-dihydronicotinamide
Reactant of Route 4
1-Methyl-1,4-dihydronicotinamide
Reactant of Route 5
1-Methyl-1,4-dihydronicotinamide
Reactant of Route 6
1-Methyl-1,4-dihydronicotinamide

Citations

For This Compound
118
Citations
N Bodor, ME Brewster, JJ Kaminski - Journal of Molecular Structure …, 1990 - Elsevier
The interaction of 1-methyl-1,-dihydronicotinamide and its corresponding pyridinium salt was examined using the AM1and MNDO molecular orbital approximations. Four initial …
N Bodor, ME Brewster, JJ Kaminski - Tetrahedron, 1988 - Elsevier
MNDO and AMI studies were performed to investigate the degenerate hydride transfer reaction between 1-methyl-l,4-dihydronicotinamide and the 1-methylnicotinamide cation, a model …
HL Ammon, LH Jensen - Acta Crystallographica, 1967 - scripts.iucr.org
Much of the work on the nature of the reactions of acids and other electrophiles with the reduced forms of nicotinamide-adenine dinucleotide (NAD) and nicotinamide-adenine …
Number of citations: 14 scripts.iucr.org
H Minato, T Ito, M Kobayashi - Chemistry Letters, 1977 - journal.csj.jp
The reaction of 1-methyl-1,4-dihydronicotinamide (1,4-MeNDH) with MeND + in D 2 O at 34C was found to yield 1,6-MeNDH, and the reaction of 1,6-MeNDH with MeND + was found to …
Number of citations: 11 www.journal.csj.jp
J Kuthan, L Musil - Collection of Czechoslovak Chemical …, 1975 - cccc.uochb.cas.cz
Nicotinamide (I) and l-methyl-I, 4-dihydronicotinamide (II) are of interest due to their structural similarity to the pyridinoid parts of the NAD+-type coenzymes. The main aim of the reported …
Number of citations: 16 cccc.uochb.cas.cz
HL Ammon, LH Jensen - Journal of the American Chemical …, 1966 - ACS Publications
The material crystallizes in the monoclinic system: unit cell dimensions of a= 13.687, b= 13.448, c= 7.367 A and/3= 98 58', four dimeric molecules per cell, Px-ray= 1.371 g Cm-3, pmeas…
Number of citations: 11 0-pubs-acs-org.brum.beds.ac.uk
J Krechl, J Kuthan - Collection of Czechoslovak Chemical …, 1980 - cccc.uochb.cas.cz
With the use of the method of local energy minima it has been postulated that energetically preferred tight configurations of the supermolecule 1-methyl-1,4-dihydronicotinamide-…
Number of citations: 3 cccc.uochb.cas.cz
J Krechl, J Kuthan - Collection of Czechoslovak Chemical …, 1981 - cccc.uochb.cas.cz
The CNDO/2 method has been used for evaluation of energy relations between some configurations of 1-methyl-1,4-dihydronicotinamide (I) - acetaldehyde (II) supermolecule. …
Number of citations: 4 cccc.uochb.cas.cz
ME Brewster, A Simay, K Czako… - The Journal of …, 1989 - ACS Publications
The effect of substitution on the rate of ferricyanide-mediated oxidation of various dihydropyridines was examined.-Alkyl-, 1-aralkyl-, 1-aryl-, and 6-substituted l-methyl-l, 4-…
Number of citations: 81 0-pubs-acs-org.brum.beds.ac.uk
J Krechl, J Kuthan - Collection of Czechoslovak Chemical …, 1980 - cccc.uochb.cas.cz
It has been demonstrated that the EHT method predicts an almost plane form of the heterocyclic ring in 1-methyl-1,4-dihydronicotinamide I (R = CH 3 ) and also reflects satisfactorily …
Number of citations: 3 cccc.uochb.cas.cz

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.